1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide; 99%

Descripción general

Descripción

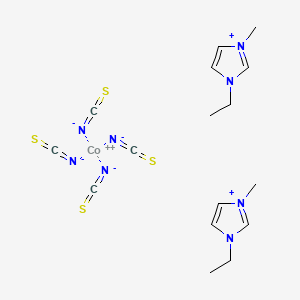

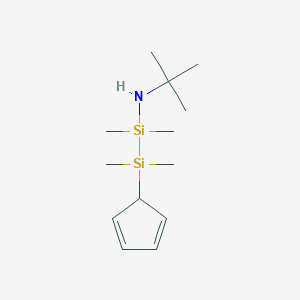

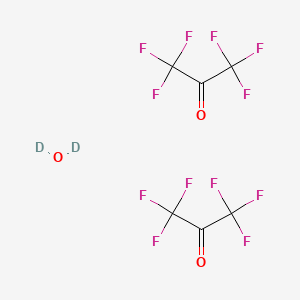

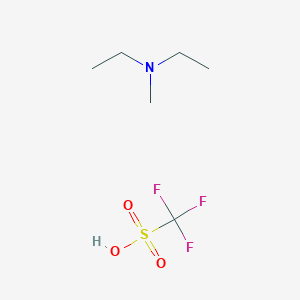

1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is a type of ionic liquid with the formula C12H15F10N3O4S2 and a molecular weight of 519.379 . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, ionic liquids are typically synthesized through a two-step process involving the formation of an intermediate imidazolium salt, followed by anion exchange .Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide has been studied using molecular dynamics simulations . These studies reveal the two-dimensional arrangement of the ions and their dynamics at the interfaces .Chemical Reactions Analysis

This compound has been used as a flame retardant for the spontaneous combustion of bituminous coal . The addition of this ionic liquid increases the decomposition temperature of bituminous coal, where the apparent activation energy is increased .Physical and Chemical Properties Analysis

At 20 ºC, the density of this ionic liquid is 1.4682 g cm-3 and the viscosity is 56.0 m Pas . It is insoluble in water and most petroleum aromatics solvents but soluble in some molecular solvents . The conductivity of this ionic liquid is related to temperature, solvent, and concentration .Aplicaciones Científicas De Investigación

Separation Processes

- Used as a solvent for the separation of benzene from a hexane + benzene mixture, showing effectiveness in terms of solute distribution ratio and selectivity (Gonzalez et al., 2012).

- Investigated for ethanol extraction from its azeotropic mixture with hexane, demonstrating good performance in extraction processes (Corderi & González, 2012).

Physical Properties Analysis

- Studied for its density and viscosity, contributing to a deeper understanding of its physical properties and potential industrial applications (Jacquemin et al., 2006).

Solvent in Azeotropic Mixtures Separation

- Proven effective as a solvent in the separation of azeotropic mixtures, particularly for ethanol and heptane, showing favorable selectivity and solute distribution ratios (Seoane et al., 2012).

Electrochromic Materials

- Used in the synthesis of electrochromic materials like PEDOT/WO3 composites, indicating its role in enhancing the surface and electrochromic properties of these composites (Dulgerbaki & Oksuz, 2014).

Ionic Liquid-based Electrolytes

- Applied in lithium-ion battery electrolytes due to its large diffusion coefficient and wide temperature range, showcasing its potential in energy storage technologies (Sundari et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide, also known as BMIM–TFSI, is the electrochemical interface . This compound is a type of room temperature ionic liquid (RTIL) that has been observed to have different properties near solid substrates compared to bulk liquids .

Mode of Action

BMIM–TFSI interacts with its targets by forming layered structures at the interfaces . The structural and dynamic properties of BMIM–TFSI on mica and graphite interfaces have been thoroughly investigated . It has been found that the closest layer of BMIM–TFSI behaves as a two-dimensional ionic crystal on mica and as a liquid or liquid crystal on graphite .

Pharmacokinetics

It is known that bmim–tfsi is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle .

Result of Action

The result of BMIM–TFSI’s action can be observed in its application in electrochemical double-layer capacitors (EDLCs) . The single electrode specific capacitance (Csc) of the EDLC was 4.5 F g −1 and the relaxation time constant was 10.7 s . The initial Csc was 26.5 F g −1 and its retention was above 65.5% over 500 cycles .

Action Environment

The action of BMIM–TFSI can be influenced by environmental factors. For instance, the properties of BMIM–TFSI near solid substrates are different from those of bulk liquids . These properties play an important role in the development of catalysts, lubricants, and electrochemical devices .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The structural and dynamic properties of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide have been thoroughly investigated . It has been observed that during the simulation, the closest layer of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide behaves as a two-dimensional ionic crystal on mica and as a liquid or liquid crystal on graphite .

Cellular Effects

The solubility of alkane gases are less than the alkene gas in 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide . Its ability to solubilize CO2 is more when compared to 1-butyl-3-methylimidazolium dicyanamide .

Molecular Mechanism

The color change of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide upon irradiation originates from the formation of double bonds in the aliphatic chains of pristine organic cations (or radiolytic products of RTILs) and various associated species containing these “double-bond products” .

Temporal Effects in Laboratory Settings

The results show that 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide inhibits the spontaneous combustion of bituminous coal . The addition of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide increases the decomposition temperature of bituminous coal, where the apparent activation energy is increased .

Transport and Distribution

The structural and dynamic properties of 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide on charged graphite electrodes have been revealed using molecular dynamics simulations .

Propiedades

IUPAC Name |

bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C4F10NO4S2/c1-3-4-5-10-7-6-9(2)8-10;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYUJCKNUTUQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F10N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)

![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)